N'-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride
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Overview
Description
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is a compound known for its role as a peripheral decarboxylase inhibitor. It is commonly used in combination with levodopa for the treatment of Parkinson’s disease. This compound helps to increase the availability of levodopa in the brain by inhibiting its peripheral metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde. This reaction is carried out in a mixture of water and ethanol or methanol as solvents. The reaction temperature is maintained between ambient to 70°C, with optimal conditions being 35°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the preparation of a crystalline polymorph of the compound, which can be achieved through hydrogenation at 1-3 bar pressure at ambient temperature .
Chemical Reactions Analysis
Types of Reactions
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the hydrogenated form of the compound .
Scientific Research Applications
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease in combination with levodopa.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The primary mechanism of action of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is the inhibition of aromatic L-amino acid decarboxylase. This enzyme is responsible for the peripheral conversion of levodopa to dopamine. By inhibiting this enzyme, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine. This helps to alleviate the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Carbidopa: Another peripheral decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.
Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.
Entacapone: A catechol-O-methyltransferase inhibitor used to enhance the effects of levodopa.
Uniqueness
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is unique in its specific inhibition of peripheral decarboxylase without crossing the blood-brain barrier. This selective inhibition helps to minimize peripheral side effects while maximizing the therapeutic effects of levodopa in the brain .
Properties
Molecular Formula |
C17H22ClN3O8 |
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Molecular Weight |
431.8 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N',N'-bis[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
InChI |
InChI=1S/C17H21N3O8.ClH/c18-10(7-21)17(28)19-20(5-8-1-3-11(22)15(26)13(8)24)6-9-2-4-12(23)16(27)14(9)25;/h1-4,10,21-27H,5-7,18H2,(H,19,28);1H |
InChI Key |
VOYDYEOYFWOVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN(CC2=C(C(=C(C=C2)O)O)O)NC(=O)C(CO)N)O)O)O.Cl |
Origin of Product |
United States |
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